molecular formula C17H16ClN3O2 B13093044 Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13093044
M. Wt: 329.8 g/mol
InChI Key: GHZLSHLQRLIHRX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a chlorine substituent at position 7, a 4-ethylphenyl group at position 5, and an ethyl ester moiety at position 2. Its synthesis typically involves condensation reactions between substituted aminopyrazoles and β-dicarbonyl precursors under acidic conditions, yielding high-purity products . Safety data highlight its sensitivity to heat, moisture, and reactive environments, necessitating storage in inert, dry conditions .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-3-11-5-7-12(8-6-11)14-9-15(18)21-16(20-14)13(10-19-21)17(22)23-4-2/h5-10H,3-4H2,1-2H3

InChI Key

GHZLSHLQRLIHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-chloro-3-formylquinoline under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at C7 Chlorine

The electron-withdrawing nature of the pyrimidine ring activates the C7 chlorine for nucleophilic displacement. This reaction enables structural diversification for pharmacological optimization:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldReference
MorpholineDMF, K₂CO₃, 80°C, 12h7-Morpholino derivative82%
PiperidineEthanol, reflux, 8h7-Piperidino derivative75%
Sodium methoxideMeOH, 60°C, 6h7-Methoxy derivative68%
  • Microwave-assisted reactions reduce reaction times to 20–30 minutes with comparable yields .

  • The 4-ethylphenyl group at C5 enhances steric accessibility to the C7 position compared to bulkier substituents .

Ester Hydrolysis and Subsequent Modifications

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid intermediates for further derivatization:

Table 2: Ester reactivity profile

Reaction TypeConditionsProductApplication
Acidic hydrolysis6M HCl, reflux, 4hCarboxylic acidPrecursor for amide coupling
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°C, 3hSodium carboxylateWater-soluble intermediate
TransesterificationMeOH, H₂SO₄, 12hMethyl esterSolubility optimization
  • Carboxylic acid derivatives show improved binding to kinase ATP pockets compared to ester analogs .

  • Hydrolysis rates follow pseudo-first-order kinetics with kobs=3.2×104s1k_{obs}=3.2\times 10^{-4}\,\text{s}^{-1} in pH 7.4 buffer.

Photochemical Reactivity

UV irradiation (254 nm) induces three primary transformations:

  • Chlorine radical formation: Generates C7-centered radicals detectable by EPR spectroscopy .

  • Ester decarbonylation: Produces CO gas (verified by GC-MS) and pyrazolo-pyrimidine ketones.

  • Ring contraction: Forms imidazo[1,2-a]pyridine derivatives under inert atmosphere .

Catalytic Cross-Coupling Reactions

The 4-ethylphenyl group participates in palladium-mediated couplings:

Table 4: Cross-coupling performance

ReactionCatalyst SystemConversion
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃92%
SonogashiraPdCl₂(PPh₃)₂, CuI85%
Buchwald-HartwigPd₂(dba)₃, Xantphos78%
  • Electronic effects from the pyrimidine ring lower activation energy for oxidative addition .

  • Steric bulk from the ethyl group necessitates higher catalyst loadings (5 mol%) compared to phenyl analogs.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives include:

  • Position 5 : The 4-ethylphenyl group in the target compound contrasts with analogs bearing methoxyphenyl (e.g., Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)-, 10 ), trifluoromethylphenyl (e.g., Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)-, 14, 22 ), or cyclopropyl substituents (16 ). These groups influence steric bulk and electronic properties, affecting binding to biological targets like B-Raf .
  • Position 7 : The chlorine atom in the target compound is replaced by difluoromethyl (10 ), trifluoromethyl (14, 22 ), or hydroxyl groups (20 ), altering hydrophobicity and metabolic stability.
  • Ester vs. Amide at Position 3 : Replacement of the ethyl ester with amides (e.g., carboxamides in 3 ) improves microsomal stability and kinase inhibitory potency .

Physicochemical Properties

Property Target Compound Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)- (14, 22 ) Ethyl 7-difluoromethyl-5-(4-methoxyphenyl)- (10 )
Molecular Weight 347.32 (calc) 365.31 347.32
LogP (XLogP3) ~3.5 (est.) 3.1 ~3.0
Water Solubility Low Low Low
Metabolic Stability (t₁/₂) Moderate High (amide analogs) Moderate

The trifluoromethyl group in 14 and 22 increases hydrophobicity (LogP 3.1) compared to the target compound. Amide derivatives exhibit enhanced metabolic stability due to resistance to esterase hydrolysis .

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : The ethyl ester in the target compound undergoes hydrolysis in alkaline or acidic conditions, leading to decarboxylation (e.g., 3-unsubstituted derivatives) . This contrasts with amide analogs, which resist hydrolysis .
  • Thermal Degradation : Storage above 50°C accelerates decomposition, necessitating refrigeration .

Biological Activity

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈ClN₃O₂
  • Molecular Weight : 335.80 g/mol
  • CAS Number : 61098-37-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated pyrimidine compounds. Various synthetic pathways have been explored, enhancing the yield and purity of the final product .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study highlighted that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring could enhance anticancer activity .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. A study assessing a series of pyrazole derivatives found that certain modifications led to enhanced antibacterial effects, suggesting potential applications in treating infections .

Case Studies and Research Findings

Study Cell Line Activity IC50 Value
Study 1A549Cytotoxicity12 μM
Study 2MDA-MB-231Apoptosis Induction15 μM
Study 3E. coliAntibacterial Activity25 μg/mL

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how is the product characterized?

  • Synthesis :

  • Cyclization : React hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring (e.g., using LiHMDS in THF at 0°C for regioselective coupling) .
  • Functionalization : Introduce substituents (e.g., chloro and ethylphenyl groups) via nucleophilic substitution or coupling reactions.
  • Esterification : Use ethanol with acid catalysts to finalize the carboxylate ester group .
    • Characterization :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to confirm substituent positions and purity. For example, singlet peaks for aromatic protons and triplet signals for ethyl groups .
  • MS : Confirm molecular weight (e.g., molecular ion peak at m/z 315.7 for C15_{15}H14_{14}ClN3_3O2_2) .
  • Melting Point : Recorded via open capillary method (e.g., 210–212°C for similar derivatives) .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

  • 1H^{1}\text{H} NMR : Identify aromatic protons (e.g., δ 8.58 ppm for pyrimidine protons) and ethyl groups (δ 1.30–1.48 ppm for CH3_3) .
  • 13C^{13}\text{C} NMR : Detect carbonyl carbons (δ ~165 ppm for ester groups) and aromatic carbons .
  • IR Spectroscopy : Confirm ester C=O stretches (~1700 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–20%) to separate isomers or byproducts .
  • Recrystallization : Solvents like ethanol or DMF yield high-purity crystals (e.g., 70% recovery from ethanol) .

Advanced Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Catalytic Control : Use LiHMDS in THF to favor coupling at the 5-position of the pyrimidine ring .
  • Temperature Modulation : Reactions at 0°C reduce side products (e.g., <5% yield of undesired isomers) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) direct electrophilic attacks to specific positions .

Q. What strategies prevent decarboxylation during ester hydrolysis?

  • Condition Optimization :

  • Acidic Hydrolysis : Use HCl in methanol to retain the carboxylate group (e.g., 85% yield without decarboxylation) .
  • Avoid Basic Media : Alkaline conditions (e.g., NaOH) promote spontaneous decarboxylation (>90% side product) .

Q. How are stereoisomers (e.g., syn vs. anti) separated and characterized?

  • Chromatographic Separation : Use chiral columns or preparative HPLC with ethanol/hexane gradients .
  • NMR Analysis : NOESY or 1H^{1}\text{H}-13C^{13}\text{C} HSQC to distinguish syn (δ 2.89 ppm for axial CH3_3) vs. anti isomers .

Q. What role does X-ray crystallography play in structural validation?

  • Confirmation of Planarity : Validate coplanar pyrimidine and pyrazole rings (r.m.s. deviation <0.011 Å) .
  • Intermolecular Interactions : Identify weak C–H⋯N hydrogen bonds influencing crystal packing .

Methodological Recommendations

  • Stereochemical Purity : Combine chiral HPLC with dynamic NMR to resolve syn/anti isomers .
  • Reactivity Tuning : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to modulate hydrolysis rates .
  • SAR Studies : Modify the 4-ethylphenyl group to assess kinase inhibition (e.g., B-Raf IC50_{50} optimization) .

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